molecular formula C11H12FNO3 B1489909 2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1031611-68-3

2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No. B1489909
CAS RN: 1031611-68-3
M. Wt: 225.22 g/mol
InChI Key: FPQBQITVWXVQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a synthetic compound. It is related to a class of compounds that includes the commercial herbicide flumioxazin .


Synthesis Analysis

The synthesis of this compound and related compounds often starts from 5-fluoro-2-nitrophenol . The exact synthesis process for this specific compound is not detailed in the available literature.


Chemical Reactions Analysis

The mode of action of this compound and related compounds, including the commercial herbicide flumioxazin, has been identified as inhibition of protoporphyrinogen oxidase (protox) .

Scientific Research Applications

Chemical Synthesis

This compound is used in the field of chemical synthesis . It is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Antimicrobial Activity

Compounds containing a fluorine atom, such as this one, have been found to possess stronger antimicrobial activity than compounds holding either chlorine or bromine atom at the benzene ring .

Protoporphyrinogen Oxidase Inhibitors

There is evidence that this compound has been used in the design and synthesis of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors .

Drug Development

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Public Health

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

2-(7-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-13-8(5-11(14)15)6-16-10-4-7(12)2-3-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQBQITVWXVQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COC2=C1C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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